molecular formula C20H19N5O4S B2703510 N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide CAS No. 888431-61-6

N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

Cat. No. B2703510
CAS RN: 888431-61-6
M. Wt: 425.46
InChI Key: AKKXRTYANVRFAV-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a useful research compound. Its molecular formula is C20H19N5O4S and its molecular weight is 425.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Anti-inflammatory and Analgesic Agents : A study by Abu-Hashem et al. (2020) describes the synthesis of novel compounds derived from visnaginone and khellinone, exhibiting significant anti-inflammatory and analgesic properties. These compounds demonstrate inhibitory activities against cyclooxygenase enzymes (COX-1/COX-2) and show potential as analgesic and anti-inflammatory agents, suggesting a similar area of application for related compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antifungal Effects : Research by Jafar et al. (2017) on 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound highlights their antifungal activity against Aspergillus species. This suggests that similar pyrimidine-based compounds could be developed into effective antifungal agents, indicating a potential research application for the specified chemical compound (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Antitumor Activity : The synthesis and evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), as detailed by Zhou et al. (2008), illustrate the compound's selectivity as a histone deacetylase (HDAC) inhibitor, blocking cancer cell proliferation and inducing apoptosis. This indicates a significant potential for similar compounds in cancer research and therapy, particularly as orally bioavailable antitumor drugs (Zhou et al., 2008).

properties

IUPAC Name

N-[4-amino-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S/c1-29-14-9-5-8-13(10-14)22-15(26)11-30-20-24-17(21)16(19(28)25-20)23-18(27)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,22,26)(H,23,27)(H3,21,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKXRTYANVRFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

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